
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a chloroprop-2-en-1-yl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Alkylation: The 4-bromo-1H-pyrazole is alkylated with 3-chloroprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the chloroprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-azido-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine.
Addition: Formation of 4-Bromo-1-(3-chloro-2,3-dibromopropyl)-1H-pyrazol-3-amine.
Oxidation: Formation of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-one.
Reduction: Formation of 4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine.
Aplicaciones Científicas De Investigación
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of pyrazole derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and chloroprop-2-en-1-yl groups can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the chloroprop-2-en-1-yl and amine groups, making it less versatile in chemical reactions.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine: Lacks the double bond in the chloroprop-2-en-1-yl group, which can influence its chemical properties.
Uniqueness
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, chloroprop-2-en-1-yl group, and amine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C6H7BrClN3 |
|---|---|
Peso molecular |
236.50 g/mol |
Nombre IUPAC |
4-bromo-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7BrClN3/c7-5-4-11(3-1-2-8)10-6(5)9/h1-2,4H,3H2,(H2,9,10)/b2-1+ |
Clave InChI |
KBBVHESRQXLTFZ-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=NN1C/C=C/Cl)N)Br |
SMILES canónico |
C1=C(C(=NN1CC=CCl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


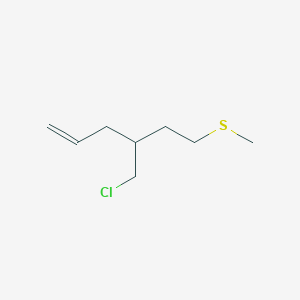
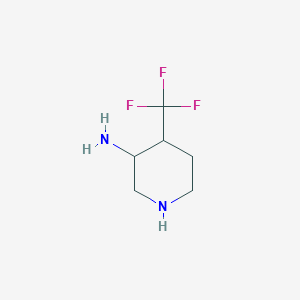
amine](/img/structure/B13183715.png)

![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)

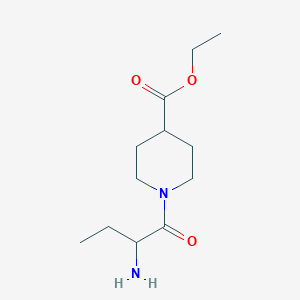
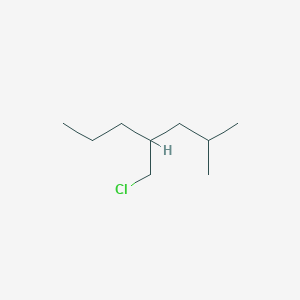


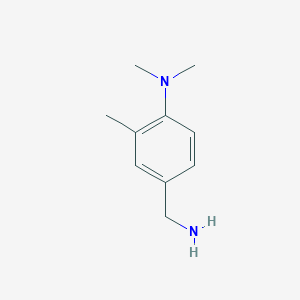
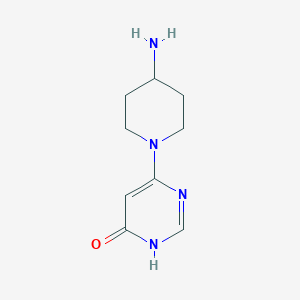
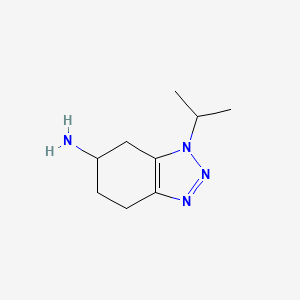
![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
